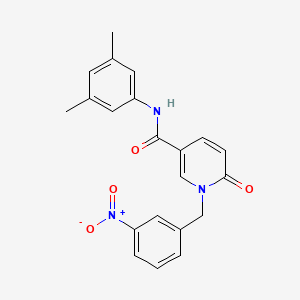

N-(3,5-二甲基苯基)-1-(3-硝基苄基)-6-氧代-1,6-二氢吡啶-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as DMN-PEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of dihydropyridines, which are known for their diverse biological activities. DMN-PEP has been shown to have a wide range of potential applications in scientific research, including as a tool for studying various biological processes and as a potential therapeutic agent.

科学研究应用

Enzymatic Asymmetric Reductive Amination

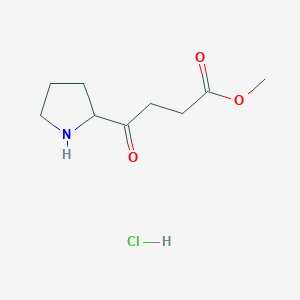

The compound has been investigated for its potential in enzymatic asymmetric reductive amination. Researchers have focused on utilizing amine dehydrogenases (ADHs) to catalyze the reduction of structurally diverse ketones using ammonia as an inexpensive amino donor. The resulting chiral amines are valuable intermediates in pharmaceutical synthesis. Notably, ADHs generate only water as a byproduct, making this approach environmentally friendly .

Green Synthesis of Chiral Amines

Due to the use of inexpensive inorganic ammonia as the amino donor, enzymatic asymmetric reductive amination with ADHs holds promise as a green and sustainable method for synthesizing chiral amines. These amines find applications in drug development, agrochemicals, and fine chemicals. The compound’s role in this process contributes to the advancement of green chemistry .

Expanding Substrate Scope

However, ADHs have faced limitations due to their narrow substrate specificity. To address this, researchers have employed protein engineering techniques. By analyzing the structure-activity relationship, they identified key residues (such as Val144, Val309, and Ala310) within the enzyme’s active site pocket. Rational mutagenesis transformed these residues into smaller side chains (such as alanine and glycine), expanding the active site “volume.” Consequently, the modified ADHs exhibited catalytic activity toward bulky substrates, significantly broadening their substrate range .

Artificial Evolution of ADHs

Building upon substrate expansion, the research team further improved ADHs through artificial evolution. By screening additional beneficial mutation sites, they achieved a remarkable 110-fold increase in enzyme activity compared to wild-type ADH. This enhanced enzyme was then employed for the preparation of challenging chiral drug intermediates with large substituents .

Molecular Mechanism Insights

Through molecular dynamics simulations, researchers explored the catalytic activity and stability enhancements during the enzyme modification process. Factors such as binding energy, residue interactions, and interatomic distances were analyzed. These insights provide a solid foundation for future ADH engineering and application studies .

Funding and Collaborators

This groundbreaking work received support from the National Key Research and Development Program on Synthetic Biology (2019YFA0905000) and various grants. The research involved contributions from graduate students Wang Donghao and Yin Sainan, along with Associate Professor Chen Qi and Professors Xu Jianhe and Zheng Gaowei .

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-8-15(2)10-18(9-14)22-21(26)17-6-7-20(25)23(13-17)12-16-4-3-5-19(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYBMVUQWKHRER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2733964.png)

![2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2733966.png)

![2-(benzylsulfanyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2733969.png)